

The Structure-Activity Relationship of CTP Synthetase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CTP Synthetase-IN-1	
Cat. No.:	B12390740	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for **CTP Synthetase-IN-1**, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS). **CTP Synthetase-IN-1**, also identified as compound 27 in its discovery publication, is a pan-selective inhibitor of both human CTPS isoforms, CTPS1 and CTPS2, which are critical enzymes in the de novo pyrimidine synthesis pathway.[1][2][3] This guide will detail the quantitative SAR data, relevant experimental protocols, and the underlying biological pathways, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to CTP Synthetase as a Therapeutic Target

Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[4] The de novo synthesis of CTP is catalyzed by CTP synthetase, which converts uridine 5'-triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-dependent reaction. In humans, two isoforms, CTPS1 and CTPS2, perform this function.

While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is rapidly upregulated in activated lymphocytes to meet the high demand for nucleotides required for proliferation.[4] This dependency makes CTPS1 a compelling therapeutic target for diseases driven by aberrant lymphocyte proliferation, such as autoimmune disorders and



certain cancers.[4][5] **CTP Synthetase-IN-1** was developed as a potent inhibitor of this pathway.[1][2][3]

Structure-Activity Relationship (SAR) of CTP Synthetase-IN-1

The development of **CTP Synthetase-IN-1** stemmed from a high-throughput screening campaign that identified a weakly active initial hit. Subsequent chemical optimization led to the discovery of a novel chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, with significant potency. **CTP Synthetase-IN-1** emerged as the lead compound from this series, demonstrating potent inhibition of CTPS1 and CTPS2 and favorable oral bioavailability.[1][3][6]

The following table summarizes the SAR data for key compounds in the optimization process, leading to **CTP Synthetase-IN-1** (Compound 27). The core scaffold consists of a central thiazole ring linked to a sulfonamide group and an acetamide group. Modifications focused on the sulfonamide alkyl group (R1) and the terminal phenyl ring of the acetamide (R2).

Compound ID	R1 Group (Sulfonamide)	R2 Group (Acetamide)	hCTPS1 IC50 (μM)	Jurkat Cell IC50 (μM)
1a	Methyl	3-chlorophenyl	2.3	>200
1b	Ethyl	3-chlorophenyl	0.18	>200
1e	Cyclopropyl	3-chlorophenyl	0.25	17
4	Cyclopropyl	3-chlorophenyl (N-methylated)	0.57	6.9
27 (CTP Synthetase-IN-1)	Cyclopropyl	5-(6- (trifluoromethyl)p yrazin-2- yl)pyridin-2-yl	0.032	Not specified

Data extracted from Novak et al., J Med Chem. 2022.[6]

Key SAR Insights:

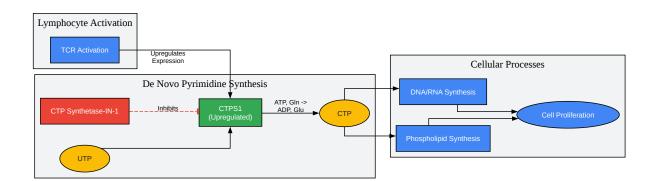


- Sulfonamide Group (R1): Exploration of the alkyl group on the sulfonamide revealed that small, cyclic groups were favorable. The initial methyl group (Compound 1a) provided weak activity. Switching to an ethyl group (Compound 1b) improved enzymatic inhibition by over 10-fold. The cyclopropyl group (Compound 1e) maintained high potency and was selected for further optimization.
- Acetamide Amine: Methylation of the acetamide nitrogen (Compound 4) led to a slight decrease in enzymatic potency but improved cellular activity, likely due to altered physicochemical properties.
- Terminal Ring System (R2): The most significant gains in potency were achieved by modifying the terminal phenyl ring. Replacing the simple 3-chlorophenyl group of the early compounds with a more complex and polar 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl moiety resulted in **CTP Synthetase-IN-1** (Compound 27), a highly potent inhibitor with an IC50 of 32 nM against human CTPS1.[2]

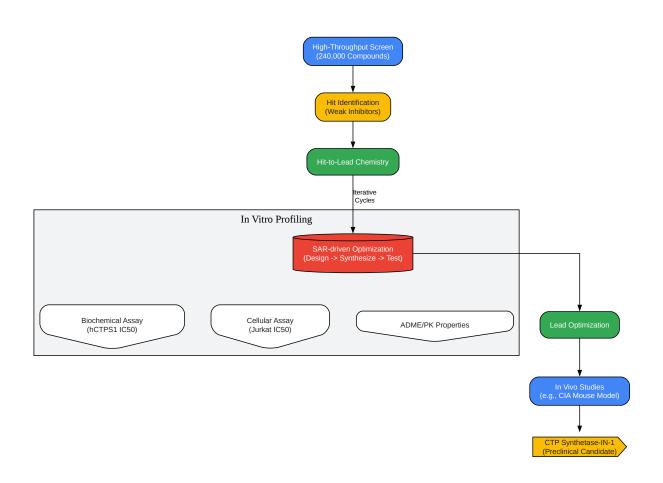
Signaling and Metabolic Pathways

CTP synthetase plays a central role in nucleotide metabolism, which is tightly linked to cell proliferation signaling. In lymphocytes, activation through the T-cell receptor (TCR) triggers a cascade of downstream signaling that upregulates metabolic pathways, including de novo pyrimidine synthesis, to support clonal expansion.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation -PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Structure-Activity Relationship of CTP Synthetase-IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390740#ctp-synthetase-in-1-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com